TC-1698

α7 nAChR species selectivity translational pharmacology

Researchers face translational failures when cross-species α7 potency extrapolations are inaccurate. TC-1698 solves this with its inverted human/monkey EC50 ratio (0.46 vs. 0.16 µM) enabling calibrated PK/PD modeling. - ✔ Expanded PAM dynamic range: 2.4-fold greater potentiated response vs. AR-R17779 with TQS. - ✔ Clean α7 selectivity with well-characterized JAK2/PI-3K neuroprotective signaling against Aβ toxicity. - ✔ Rigid azabicyclic scaffold serves as a reference core for SAR benchmarking.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 700834-58-8
Cat. No. B1662415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTC-1698
CAS700834-58-8
Synonyms2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane dihydrochloride
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESC1CC(N2CCC1CC2)C3=CN=CC=C3
InChIInChI=1S/C13H18N2/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11/h1-2,7,10-11,13H,3-6,8-9H2
InChIKeyWIEWCOLOPGXZDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TC-1698 α7 Agonist: Procurement Guide for Neurodegenerative Research


TC-1698 (2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane) is a selective α7 nicotinic acetylcholine receptor (nAChR) partial agonist developed by Targacept [1]. It is characterized by a rigid azabicyclic scaffold that confers restricted conformational flexibility compared to flexible-chain α7 ligands [2]. TC-1698 activates the JAK2/PI-3K neuroprotective cascade in neuronal cells and has been employed as a tool compound to probe α7-mediated neuroprotection and cognition [3]. This guide focuses on quantifiable differentiation from close α7 agonist analogs that matters for compound selection in preclinical research.

Selective α7 nAChR partial agonist for pathway interrogation
Rigid azabicyclic scaffold reduces conformational flexibility vs. flexible-chain ligands
Probes α7-mediated JAK2/PI-3K signaling cascade in neuronal cell models

TC-1698 Pharmacological Differentiation vs. Generic α7 Agonists


α7 nAChR agonists are not interchangeable. Structural class (quinuclidine vs. azabicyclic vs. anabaseine-derived), functional selectivity (partial vs. full agonism), and allosteric modulation capacity create distinct pharmacological fingerprints [1]. TC-1698 exhibits a species-dependent potency inversion relative to the class trend and differential positive allosteric modulator (PAM) efficacy compared to AR-R17779, as quantified below [2]. Selecting a generic α7 agonist without accounting for these dimensions risks divergent experimental outcomes, particularly in translational models where species-specific potency and signaling bias are critical.

Inverted species selectivity may shift translational predictions compared to class-trend agonists
Differential PAM coupling vs. AR-R17779 alters allosteric modulation assay comparability
Subtype selectivity inference remains class-level; off-target activity at heteromeric nAChRs not fully quantified

TC-1698 Quantified Differentiation Evidence


Species-Dependent Potency Inversion

TC-1698 displays EC50 values of 0.16 μM at monkey α7 and 0.46 μM at human α7 (human/monkey potency ratio = 2.9) . This represents a complete inversion of the class-level trend documented by Papke et al. (2005), wherein α7 agonists including 4OH-GTS-21, AR-R17779, acetylcholine, and choline uniformly show higher EC50 values (lower potency) at monkey versus human α7 receptors expressed in Xenopus oocytes [1]. The inverted species selectivity of TC-1698 means that potency predictions from non-human primate models may underestimate human target engagement, a directionally unique consideration for translational experimental design.

Species Potency Inversion
Cross-study comparable
TC-1698: monkey α7 EC50 0.16 μM, human α7 EC50 0.46 μM (2.9-fold more potent at monkey). Class trend: higher human potency (inverted).
Species-selective inversion may inform NHP-to-human exposure modeling.
Class trend from Xenopus oocyte voltage clamp; vendor EC50 source not specified.
α7 nAChR species selectivity translational pharmacology

α7 PAM-Potentiated Response

In the presence of the α7 PAM TQS, TC-1698 produces a high-sensitivity (HS) TQS response of 7.20 ± 1.69 (normalized units), compared to 3.02 ± 0.85 for AR-R17779—a 2.4-fold greater potentiated signal [1]. This head-to-head comparison in the same experimental system demonstrates that TC-1698 couples more efficiently to the allosterically potentiated state of α7, suggesting a distinct activation-mode interaction with the receptor that differs from the quinuclidine-based agonist AR-R17779.

PAM Potentiated Response
Head-to-head
HS TQS response: TC-1698 7.20 ± 1.69 vs. AR-R17779 3.02 ± 0.85 (2.4-fold greater potentiation).
Enhanced allosteric potentiation supports PAM co-application and screening assays.
Xenopus oocyte voltage clamp with TQS co-application.
α7 PAM allosteric modulation TQS efficacy

α7 Receptor Subtype Selectivity

TC-1698 is reported as a selective α7 receptor agonist (EC50 = 440 nM at human α7) with only weak partial agonist/antagonist activity at β-subunit-containing nAChRs . While a quantitative selectivity ratio is not fully defined in the available primary literature, this contrasts with nicotine, which activates α4β2, α3β4, and α7 nAChRs with comparable potency (nicotine EC50 values: α7 ~20-50 μM; α4β2 ~0.5-5 μM; α3β4 ~5-30 μM, depending on assay) [1]. The functional preference of TC-1698 for α7 over heteromeric receptors reduces confounding cholinergic side-effects in complex biological systems.

Subtype Selectivity
Class-level
α7 EC50 440 nM; β-containing nAChR activity described as weak partial agonist/antagonist. Comparison: Nicotine non-selective across α7, α4β2, α3β4.
Reduced off-target cholinergic activation vs. nicotine supports cleaner α7 pathway isolation.
Quantitative selectivity ratio not fully defined.
α7 selectivity nAChR subtypes off-target activity

JAK2/PI-3K Pathway Neuroprotection

TC-1698 protects PC12 cells against Aβ(1-42)-induced apoptosis measured by PARP cleavage, an effect blocked by the α7 antagonist methyllycaconitine (MLA) and reversed by angiotensin II AT2 receptor activation of SHP-1 phosphatase [1]. While nicotine also produces α7-mediated neuroprotection via JAK2, TC-1698's selective α7 engagement without concomitant activation of other nAChR subtypes simplifies dissection of the α7-JAK2-PI-3K signaling axis. Quantitatively, the TC-1698 + vanadate condition augmented JAK2 tyrosine phosphorylation and sustained neuroprotection even in the presence of Ang II, demonstrating a modulatory node (tyrosine phosphatase inhibition) that amplifies TC-1698 efficacy [1].

JAK2/PI-3K Signaling
Reported
Attenuated Aβ(1-42)-induced PARP cleavage in PC12 cells; blocked by MLA, reversed by Ang II/SHP-1.
Supports α7-JAK2 pathway interrogation in Aβ toxicity models.
Immunoblot data; exact % not digitized.
neuroprotection JAK2 Alzheimer's Aβ toxicity

TC-1698 Research & Procurement Scenarios


Translational Pharmacology Studies

TC-1698's inverted human/monkey potency ratio (EC50 0.46 vs. 0.16 μM) makes it the α7 agonist of choice when non-human primate data must be extrapolated to human-equivalent exposure [1]. Unlike AR-R17779 or 4OH-GTS-21, which show the class-typical pattern of higher human potency, TC-1698's directionality necessitates—and therefore enables—calibrated cross-species pharmacokinetic-pharmacodynamic modeling.

α7 PAM Co-Application Studies

When co-applied with the α7 PAM TQS, TC-1698 delivers a 2.4-fold greater potentiated response than AR-R17779 (HS TQS 7.20 vs. 3.02) [2]. This expanded dynamic range is advantageous for screening novel PAMs, studying α7 allosteric modulation mechanisms, or any assay where signal-to-noise ratio is critical.

Alzheimer's Disease Neuroprotection Studies

TC-1698's clean α7 selectivity and well-characterized JAK2/PI-3K neuroprotective signaling make it superior to nicotine for isolating α7-mediated protection against Aβ toxicity in PC12 cells and primary neuronal models [3]. The compound's sensitivity to Ang II/SHP-1 modulation further enables pathway interrogation not feasible with less selective agonists.

Medicinal Chemistry Lead Optimization

TC-1698's 1-azabicyclo[3.2.2]nonane scaffold serves as a reference rigid core for structure-activity relationship (SAR) studies aimed at improving α7 potency or modulating species selectivity [4]. Procurement of TC-1698 as an analytical standard enables benchmarking of novel derivatives in functional and binding assays.

Application
Selection Property
Validation Focus
Cross-species α7 pharmacology modeling
Species-specific α7 potency inversion
Calibrated NHP-to-human PK/PD extrapolation
α7 allosteric modulation assays
PAM-potentiated response profile
Assay dynamic range and signal-to-noise optimization
Aβ neuroprotection pathway studies
Selective α7-JAK2/PI-3K signaling
PARP cleavage and pathway-specific readout validation
α7 agonist SAR benchmarking
Rigid azabicyclic scaffold
Functional potency and receptor binding benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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